

commercial availability and suppliers of 2-Chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-methylpyrimidine

Cat. No.: B1361109

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An In-depth Technical Guide to **2-Chloro-5-methylpyrimidine** for Researchers and Drug Development Professionals

Introduction

2-Chloro-5-methylpyrimidine (CAS No. 22536-61-4) is a halogenated heterocyclic compound that serves as a crucial and versatile building block in synthetic organic chemistry.^[1] With a molecular formula of $C_5H_5ClN_2$ and a molecular weight of 128.56 g/mol, its structure is characterized by a pyrimidine ring substituted with a chloro group at the 2-position and a methyl group at the 5-position.^{[1][2]} This arrangement of functional groups makes it an ideal intermediate for creating more complex molecules. It is particularly valued in the pharmaceutical and agrochemical industries for the synthesis of biologically active compounds, including antiviral agents, anticancer drugs, fungicides, and herbicides.^{[1][3]} Its stability and reactivity are key attributes that make it a valuable component in the development of novel chemical entities.^[1]

Commercial Availability and Suppliers

2-Chloro-5-methylpyrimidine is readily available from numerous chemical suppliers worldwide, catering to both research and industrial-scale needs. The compound is typically sold as a white to light yellow crystalline powder with purity levels often exceeding 97-98%.^{[1][4]} Below is a summary of prominent suppliers and typical product specifications.

Table 1: Commercial Suppliers and Product Specifications

Supplier	Purity	Available Quantities	CAS Number	Molecular Formula
Thermo Fisher Scientific	97%	5 g, 25 g	22536-61-4	C ₅ H ₅ ClN ₂
Sigma-Aldrich (Merck)	≥97%	Custom	22536-61-4	C ₅ H ₅ ClN ₂
TCI America	>98.0% (GC)	5 g, 25 g	22536-61-4	C ₅ H ₅ ClN ₂
Santa Cruz Biotechnology	Not specified	Custom	22536-61-4	C ₅ H ₅ ClN ₂
Chem-Impex	≥98% (GC)	Custom	22536-61-4	C ₅ H ₅ ClN ₂
BLD Pharmatech	Not specified	Custom	22536-61-4	C ₅ H ₅ ClN ₂

Note: Availability, purity, and quantities are subject to change and may vary by region. Researchers should consult the suppliers' websites for the most current information.

Experimental Protocols: Synthesis Routes

Several synthetic pathways for **2-Chloro-5-methylpyrimidine** have been documented, often starting from 2,4-dichloro-5-methylpyrimidine. The following protocol details a common method involving selective dechlorination using zinc powder.[\[3\]](#)

Protocol: Synthesis via Dechlorination of 2,4-dichloro-5-methylpyrimidine

Objective: To synthesize **2-Chloro-5-methylpyrimidine** by selectively removing the chlorine atom at the 4-position of 2,4-dichloro-5-methylpyrimidine.

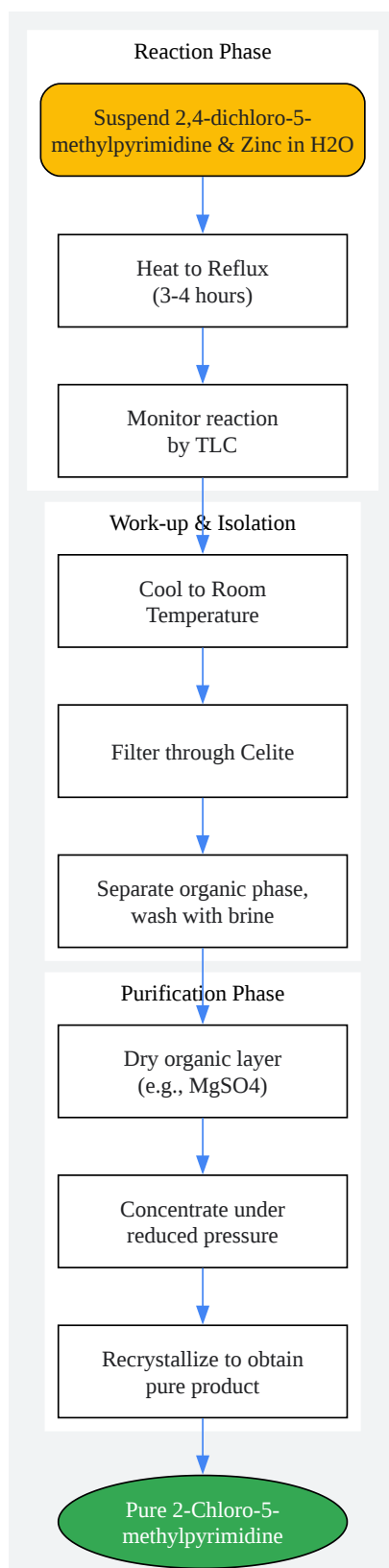
Materials:

- 2,4-dichloro-5-methylpyrimidine
- Activated Zinc powder (acid-washed)
- Water (H₂O)

- Chloroform (CHCl_3) or Dichloromethane (CH_2Cl_2)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)
- Celite
- Standard reflux and extraction glassware
- Thin-Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: Prepare a suspension of 2,4-dichloro-5-methylpyrimidine (1 equivalent) and activated zinc powder (approx. 3 equivalents) in water.[\[3\]](#)
- Reflux: Heat the suspension to reflux and maintain for approximately 3-4 hours.[\[3\]](#)
- Reaction Monitoring: Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).[\[3\]](#)
- Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove zinc residues and other solids. Rinse the filter pad with an organic solvent like chloroform.[\[3\]](#)
- Extraction: Transfer the filtrate to a separatory funnel. Separate the organic phase from the aqueous phase. Wash the organic layer with brine.[\[3\]](#)
- Drying and Concentration: Dry the organic phase over an anhydrous drying agent such as MgSO_4 . Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[\[3\]](#)
- Purification: The resulting crude product, a beige or solid powder, can be further purified by recrystallization from a suitable solvent (e.g., petroleum ether) if necessary.[\[3\]](#)



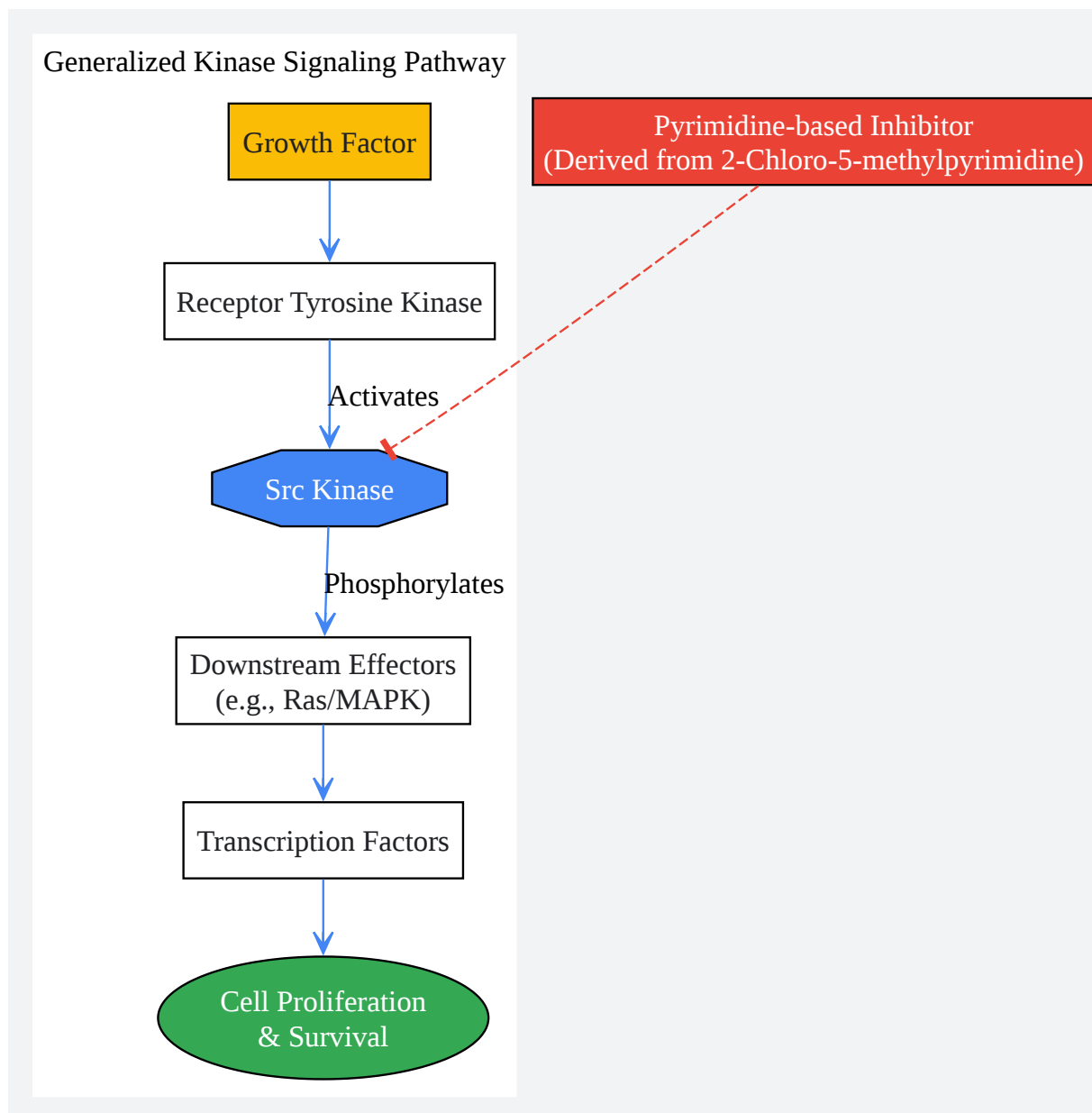
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Caption: Experimental workflow for the synthesis of **2-Chloro-5-methylpyrimidine**.

Applications in Drug Development

2-Chloro-5-methylpyrimidine is a privileged scaffold in medicinal chemistry. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine, alcohol, or thiol functionalities. This reactivity is extensively exploited to generate libraries of compounds for screening. Pyrimidine derivatives are core components of numerous approved drugs, notably kinase inhibitors for cancer therapy.[3][5]

For instance, the pyrimidine core is central to dual Src/Abl kinase inhibitors like Dasatinib, which are used in the treatment of chronic myelogenous leukemia (CML).[5] The general principle involves designing a molecule that can fit into the ATP-binding pocket of a target kinase, thereby inhibiting its function and disrupting downstream signaling pathways that promote cell proliferation.

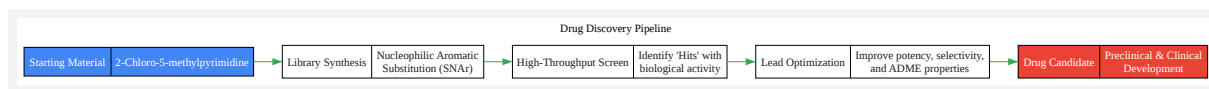


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Caption: Inhibition of a signaling pathway by a pyrimidine-based kinase inhibitor.

Logical Progression in Drug Discovery

The journey from a simple building block like **2-Chloro-5-methylpyrimidine** to a viable drug candidate follows a structured and logical progression. This process begins with the synthesis of a diverse library of compounds, followed by rigorous screening and optimization to identify a single candidate with the desired therapeutic properties.



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Caption: Logical workflow from a chemical building block to a drug candidate.

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- To cite this document: BenchChem. [commercial availability and suppliers of 2-Chloro-5-methylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at:

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